molecular formula C19H27NO2S B2540143 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 1795298-44-0

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B2540143
CAS No.: 1795298-44-0
M. Wt: 333.49
InChI Key: SFYYDNLOIHEVEI-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfanyl group at the 3-position and a 4-isopropylphenoxyacetyl moiety at the 8-position. The methylsulfanyl (SCH₃) group contributes to lipophilicity and electronic effects, while the 4-isopropylphenoxy fragment may enhance binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2S/c1-13(2)14-4-8-17(9-5-14)22-12-19(21)20-15-6-7-16(20)11-18(10-15)23-3/h4-5,8-9,13,15-16,18H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYYDNLOIHEVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . The process often involves the use of achiral tropinone derivatives and desymmetrization techniques .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, which are optimized for large-scale production. These processes ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuropharmacology

The azabicyclo structure is reminiscent of tropane alkaloids, which are known for their effects on the central nervous system. Research indicates that compounds with similar structures can act as:

  • Dopamine Receptor Modulators : Potential treatments for disorders like Parkinson's disease and schizophrenia.
  • Antidepressants : By modulating neurotransmitter levels, these compounds may help alleviate symptoms of depression.

Antimicrobial Activity

Studies have shown that derivatives of bicyclic compounds exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Anti-inflammatory Properties

Compounds similar to this one have been investigated for their anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Study 1: Neuropharmacological Effects

In a study published in RSC Advances, researchers synthesized a series of compounds based on the azabicyclo framework and evaluated their effects on dopamine receptors. The findings suggested that modifications to the methylsulfanyl group significantly influenced receptor affinity and selectivity, indicating potential for developing new neuroactive drugs .

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of related bicyclic compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of various substituents, including phenoxy groups, could enhance antimicrobial activity .

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one, highlighting substituent variations, synthetic yields, and reported bioactivities:

Compound Name Key Substituents Molecular Weight Synthesis Yield Biological Activity/Notes Reference
1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one 3-SO₂CH₃, 3-methoxyphenyl 380.45 g/mol Not reported Structural analog with enhanced polarity
tert-Butyl 4-(2-((endo)-3-((8-(4-Cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperazine-1-carboxylate 4-Cyanophenyl, piperazine-carboxylate 692.80 g/mol 68% High yield; potential kinase inhibitor candidate
3-Fluoro-4-(4-(piperidin-4-ylamino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)benzonitrile Piperidin-4-ylamino, fluorobenzonitrile 382.41 g/mol 72% Optimized for CNS penetration
TC-1709 (2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane) 3-Pyridyl 202.28 g/mol Not reported High α4β2 nicotinic receptor affinity (Ki = 2.5 nM)
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156) 1,2,4-Triazole, 4-methoxyphenyl 340.42 g/mol Commercially available Fragment-based drug discovery tool
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Chlorophenyl, methyl ester 337.84 g/mol Not reported Stereospecific synthesis; antitumor potential

Substituent-Driven Pharmacological Properties

  • Methylsulfanyl vs.
  • Phenoxy vs. Pyridyl/Aryl Moieties: The 4-isopropylphenoxy group in the target compound may enhance binding to hydrophobic receptors compared to pyridyl (TC-1709, ) or fluorophenyl () analogs. Computational docking studies suggest that bulky substituents like isopropylphenoxy improve selectivity for G protein-coupled receptors (GPCRs) over kinase targets .
  • Triazole and Heterocyclic Replacements : BK63156 () replaces the methylsulfanyl group with a 1,2,4-triazole, introducing hydrogen-bonding capabilities critical for fragment-based drug design.

Biological Activity

The compound 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a complex organic molecule that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of bicyclic amines and features a unique structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC15H19NO2
Molecular Weight245.317 g/mol
Density1.15 g/cm³
Boiling Point339.9 ºC at 760 mmHg
LogP2.406

The biological activity of the compound primarily involves its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The structure-activity relationship indicates that modifications in the bicyclic framework can enhance selectivity and potency against these targets.

Pharmacological Effects

  • Dopamine Transporter Inhibition : Research has shown that similar compounds exhibit potent inhibition of DAT, which is crucial in the treatment of conditions like cocaine addiction. For instance, compounds with structural similarities have reported IC50 values ranging from 7 to 43 nM against DAT .
  • Serotonin Transporter Inhibition : The compound also demonstrates activity against SERT, although with less potency compared to its action on DAT. This dual inhibition can be beneficial in managing mood disorders.
  • Potential Analgesic Effects : Preliminary studies suggest that analogs of this compound may possess analgesic properties, potentially providing a new avenue for pain management therapies.

Study 1: DAT Inhibition

A study focusing on the inhibition of the dopamine transporter highlighted that modifications in the bicyclic structure significantly influenced the binding affinity and selectivity towards DAT over SERT. The findings indicated that specific substitutions could lead to enhanced therapeutic profiles for treating addiction .

Study 2: SERT Selectivity

Another investigation assessed various derivatives of bicyclic amines for their ability to selectively inhibit SERT while minimizing side effects associated with dopamine inhibition. Results showed that certain modifications led to improved selectivity ratios, suggesting potential for developing safer antidepressants .

Study 3: Analgesic Properties

Research exploring the analgesic effects of related compounds found promising results indicating that some derivatives could effectively reduce pain responses in animal models without significant side effects .

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